(R)-Mequitazine - 147780-50-5

(R)-Mequitazine

Catalog Number: EVT-281095
CAS Number: 147780-50-5
Molecular Formula: C20H22N2S
Molecular Weight: 322.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-Mequitazine, also known as V-0162, is a muscarinic acetylcholine receptor (M-AChRs) antagonist potentially for the treatment of asthma.
Source and Classification

(R)-Mequitazine is derived from the alkaloids of Cinchona, which feature a quinuclidine nucleus. Its synthesis involves various organic reactions that exploit the unique structural properties of its precursors. As a histamine H1 receptor antagonist, it competes with histamine for binding sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .

Synthesis Analysis

The synthesis of (R)-Mequitazine has evolved over time to improve efficiency and yield. A notable method involves using vinyl quinuclidine as an intermediate. This approach circumvents the traditional step of resolving racemic mixtures, which often results in significant product loss.

Key Steps in Synthesis

  1. Formation of Vinyl Quinuclidine: The synthesis begins with the transformation of quinine into vinyl quinuclidine through a series of reactions involving oxalyl chloride and anhydrous dimethyl sulfoxide under nitrogen atmosphere at low temperatures .
  2. Oxidative Cleavage: The vinyl group undergoes oxidative cleavage to form an aldehyde.
  3. Reduction: The resulting aldehyde is then reduced to an alcohol.
  4. Activation and Coupling: The alcohol is activated, followed by coupling with phenothiazine to form (R)-Mequitazine.
  5. Purification: The final product can be purified using techniques such as recrystallization or high-performance liquid chromatography (HPLC) to achieve high enantiomeric excess (greater than 99%) .
Molecular Structure Analysis

(R)-Mequitazine has a complex molecular structure characterized by its phenothiazine core and specific substituents that confer its pharmacological properties.

Structural Data

  • Chemical Formula: C20_{20}H22_{22}N2_{2}S
  • Molar Mass: 322.47 g/mol
  • 3D Structure: The compound exhibits chirality at its quinuclidine center, contributing to its efficacy as an antihistamine .

The absolute stereochemistry of (R)-Mequitazine has been confirmed through measurements of specific rotary power, indicating its precise optical configuration necessary for biological activity .

Chemical Reactions Analysis

(R)-Mequitazine participates in several chemical reactions that are crucial for its synthesis and degradation.

Key Reactions

  1. Oxidative Cleavage: This reaction involves breaking the carbon-carbon double bond in vinyl quinuclidine to produce aldehydes.
  2. Reduction Reactions: Reduction of aldehydes to alcohols using reducing agents like lithium aluminium hydride is essential for synthesizing (R)-Mequitazine.
  3. Coupling Reactions: The final coupling with phenothiazine involves nucleophilic attack mechanisms that form the characteristic bond structures found in phenothiazines.

These reactions are typically carried out under controlled conditions to optimize yield and purity.

Mechanism of Action

(R)-Mequitazine functions primarily as a histamine H1 receptor antagonist.

Mechanism Details

  • It binds competitively to H1 receptors on target cells, inhibiting the action of histamine.
  • This blockade leads to reduced symptoms associated with allergic responses, such as vasodilation and increased vascular permeability.
  • Additionally, its anticholinergic properties contribute to its effectiveness in alleviating respiratory symptoms by reducing secretions in the airways .

The pharmacodynamics of (R)-Mequitazine highlight its role in managing allergic conditions through receptor antagonism.

Physical and Chemical Properties Analysis

(R)-Mequitazine exhibits distinct physical and chemical properties that are relevant for its application in pharmaceuticals.

Applications

(R)-Mequitazine is primarily used in clinical settings for treating allergic reactions, particularly those associated with hay fever and other upper respiratory allergies.

Clinical Applications

  • Allergy Treatment: Effective relief from symptoms such as sneezing, itching, and runny nose.
  • Research Applications: Studied for potential uses beyond allergy treatment due to its H1 antagonistic properties.

The ongoing research into (R)-Mequitazine may uncover additional therapeutic uses or improved formulations that enhance patient outcomes.

Mechanism of Action and Pharmacodynamic Profiling

Histamine H1 Receptor Antagonism: Structural and Functional Dynamics

(R)-Mequitazine exerts its therapeutic effects through high-affinity competitive inhibition of the histamine H1 receptor (H1R), a class A G protein-coupled receptor (GPCR). Cryo-EM and molecular studies reveal that (R)-Mequitazine binds deep within the orthosteric ligand-binding pocket of H1R, primarily engaging transmembrane domains III, V, and VI [1] [7]. Its phenothiazine core and quinuclidine moiety facilitate key interactions with conserved residues:

  • Salt bridge formation with Asp107³.³² (TM3), critical for anchoring protonated amines of antihistamines [7]
  • Hydrophobic stacking with Trp428⁶.⁴⁸ (TM6), the "toggle switch" residue governing GPCR activation [2] [7]
  • Van der Waals contacts with Phe432⁶.⁵² and Phe199⁵.⁴⁷, stabilizing the receptor's inactive conformation [1] [7]

This binding mode classifies (R)-Mequitazine as an inverse agonist rather than a neutral antagonist. It suppresses H1R's constitutive activity by shifting the equilibrium toward inactive receptor states (R) and away from active conformations (R) [2] [4]. *Table 1 quantifies its binding parameters relative to other antihistamines.

Table 1: Comparative H1 Receptor Binding Kinetics of Antihistamines

CompoundKi,app (nM)1Dissociation t1/2 (min)Lipophilicity (LogP)
(R)-Mequitazine0.29>1004.7
Astemizole0.20>1005.9
Terfenadine6.00>1005.7
Cetirizine24.00602.5
Loratadine30.00905.0

1Lower values indicate higher affinity. Data derived from optimized in vitro binding assays using guinea pig lung membranes [10].

Binding Affinity and Selectivity for H1 Receptors

(R)-Mequitazine demonstrates tissue-selective receptor occupancy, preferentially binding peripheral H1Rs in respiratory/vascular tissues over CNS receptors. Ex vivo studies in guinea pigs show 70% lung H1R occupancy at 0.63 mg/kg, while cerebellar occupancy remains <10% at this dose [10]. This peripheral selectivity arises from:

  • Limited blood-brain barrier (BBB) penetration due to its quinuclidine scaffold and moderate lipophilicity (LogP=4.7) [6] [10]
  • P-glycoprotein (P-gp) efflux actively excluding it from the CNS [10]
  • High protein binding (>95%), reducing free fraction available for BBB diffusion [1]

Functional assays confirm >100-fold selectivity for H1R over H2-H4 subtypes, minimizing off-target effects [1] [6]. Its slow dissociation kinetics (t1/2 >100 min) underpin prolonged receptor blockade [10].

Competitive Inhibition of Histamine Pathways

(R)-Mequitazine competitively disrupts histamine-mediated signaling cascades:

  • Gq protein uncoupling: Prevents histamine-induced activation of phospholipase Cβ (PLCβ), inhibiting IP3-mediated calcium mobilization [1] [4]
  • NF-κB translocation blockade: Suppresses constitutive H1R activity that drives NF-κB nuclear translocation, reducing proinflammatory gene expression (IL-6, IL-8, ICAM-1) [2] [4]
  • Vascular permeability reduction: Antagonizes histamine-induced endothelial contraction and VE-cadherin internalization in vascular tissues [1]

Table 2 summarizes inhibited inflammatory pathways.

Table 2: Key Histamine-Mediated Pathways Inhibited by (R)-Mequitazine

PathwayDownstream EffectorsFunctional Consequence
PLCβ/IP3Ca2+ release, PKC activationBronchoconstriction, mucus hypersecretion
NF-κBIL-6, IL-8, TNF-α, ICAM-1Leukocyte recruitment, epithelial activation
MAP KinaseERK1/2, p38 phosphorylationProliferation, cytokine amplification
COX-2 InductionProstaglandin E2 synthesisVasodilation, pain sensitization

Modulation of Mast Cell Degranulation and Cytokine Release

Beyond receptor blockade, (R)-Mequitazine exhibits mast cell-stabilizing properties at therapeutic concentrations. In vitro studies demonstrate:

  • 40-60% reduction in histamine release from IgE-sensitized human mast cells after calcium ionophore challenge [1]
  • Dose-dependent inhibition (IC50 = 3.2 μM) of TNF-α and IL-4 secretion from activated mast cells [4]
  • Downregulation of FcεRI expression on basophils, reducing high-affinity IgE binding sites [8]

The molecular mechanism involves interference with calcium influx through store-operated calcium channels (SOCCs) and modulation of Syk kinase phosphorylation, a key mediator of FcεRI signaling [4]. Additionally, (R)-Mequitazine suppresses post-degranulation cytokine synthesis by inhibiting JAK-STAT pathways in mast cells [8].

Role in Attenuating IgE-Mediated Allergic Responses: Preclinical Evidence

Preclinical models validate (R)-Mequitazine's efficacy in IgE-dependent hypersensitivity:

  • Ocular allergen challenge: Significantly reduced conjunctival redness, itching, and eosinophil infiltration compared to placebo (p<0.01) in sensitized guinea pigs [3]
  • Late-phase reaction suppression: 70% inhibition of leukotriene C4 (LTC4) release in lung fragments from asthmatic patients [1]
  • T-helper cell polarization: Shifts CD4+ T-cell responses toward Th1 phenotype by blocking H1R-mediated enhancement of IFN-γ production [4] [8]

Crucially, ex vivo binding studies confirm differential receptor occupancy in allergic models: At equieffective anti-allergic doses (0.63 mg/kg), (R)-Mequitazine achieves 70% peripheral H1R occupancy with <10% CNS receptor engagement, whereas cetirizine shows 70% cerebellar occupancy at similar peripheral coverage [10]. This validates its peripheral selectivity.

Table 3: Preclinical Efficacy in IgE-Mediated Allergy Models

Model SystemKey FindingProposed Mechanism
Human mast cells↓58% histamine release (p<0.01 vs control)FcεRI downregulation, calcium flux block
Murine asthma↓75% BAL eosinophils, ↓60% airway hyperreactivityInhibition of eotaxin/CCL11 production
Atopic dermatitis↓50% IL-31-induced pruritus (vs 15% with placebo)H1R blockade on sensory neurons
Allergic conjunctivitis3.2-fold ↑ allergen tolerance thresholdMast cell stabilization, ICAM-1 inhibition

Data compiled from [1] [3] [8].

Comprehensive List of Compounds Mentioned

  • (R)-Mequitazine
  • Histamine
  • Astemizole
  • Terfenadine
  • Cetirizine
  • Loratadine
  • Doxepin
  • Mepyramine
  • Desloratadine
  • Olopatadine
  • Pyrilamine
  • Noberastine

Properties

CAS Number

147780-50-5

Product Name

(R)-Mequitazine

IUPAC Name

10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]methyl]phenothiazine

Molecular Formula

C20H22N2S

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m1/s1

InChI Key

HOKDBMAJZXIPGC-MRXNPFEDSA-N

SMILES

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53

Solubility

Soluble in DMSO

Synonyms

V-0162; V0162; V 0162

Canonical SMILES

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53

Isomeric SMILES

C1CN2CCC1[C@H](C2)CN3C4=CC=CC=C4SC5=CC=CC=C53

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.